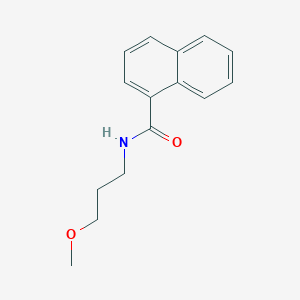
N-(3-methoxypropyl)naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)naphthalene-1-carboxamide, also known as MPNC, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3-methoxypropyl)naphthalene-1-carboxamide is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in vitro and in vivo. It has been found to be non-toxic to human red blood cells and has no adverse effects on liver or kidney function. Additionally, this compound has been shown to have low skin irritation potential.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-methoxypropyl)naphthalene-1-carboxamide is its versatility in various fields of research. Its low toxicity profile also makes it a promising candidate for further investigation. However, one limitation is its relatively low yield in the synthesis process.
Zukünftige Richtungen
There are several future directions for the research of N-(3-methoxypropyl)naphthalene-1-carboxamide. In medicinal chemistry, further studies could be conducted to investigate its potential as an anti-cancer agent. In material science, this compound could be studied further for its potential applications in the synthesis of liquid crystals and other functional materials. In organic electronics, further investigation could be conducted to determine its potential as a dopant for organic semiconductors. Additionally, further studies could be conducted to optimize the synthesis method and increase the yield of this compound.
In conclusion, this compound is a promising compound with potential applications in various fields. Its low toxicity profile and versatility make it a promising candidate for further investigation. Further research could lead to the development of novel therapies and materials.
Synthesemethoden
The synthesis of N-(3-methoxypropyl)naphthalene-1-carboxamide involves the reaction of 1-naphthoic acid with 3-methoxypropylamine. The resulting product is then purified through recrystallization. The yield of this compound is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)naphthalene-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In material science, this compound has been used as a building block for the synthesis of liquid crystals and other functional materials. In organic electronics, this compound has been studied as a potential dopant for organic semiconductors.
Eigenschaften
Molekularformel |
C15H17NO2 |
|---|---|
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C15H17NO2/c1-18-11-5-10-16-15(17)14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9H,5,10-11H2,1H3,(H,16,17) |
InChI-Schlüssel |
ZWLQWUOTGFXRHR-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
COCCCNC(=O)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



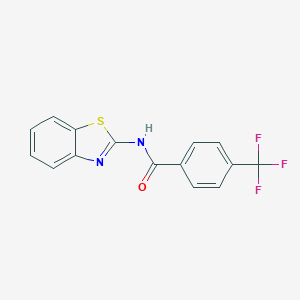
![2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide](/img/structure/B258629.png)
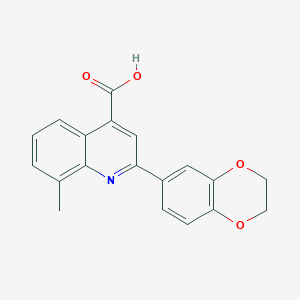
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B258631.png)
![7-(3,4-dichlorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B258632.png)
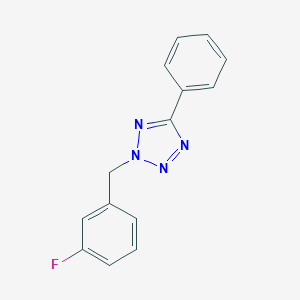
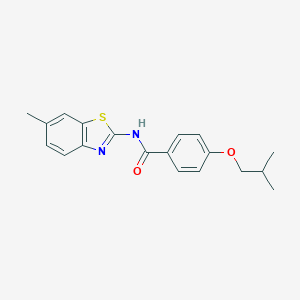
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-furamide](/img/structure/B258637.png)
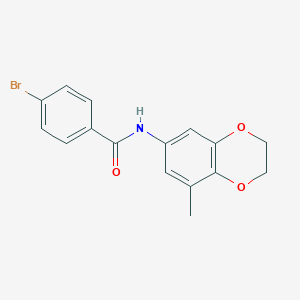
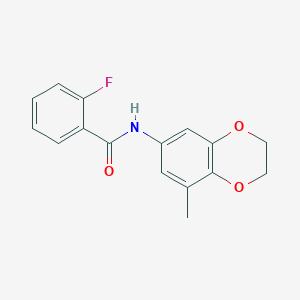
![1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258643.png)
![N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-2-chlorobenzamide](/img/structure/B258645.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B258656.png)
![3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B258657.png)